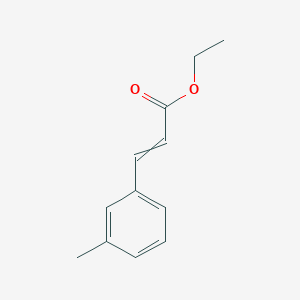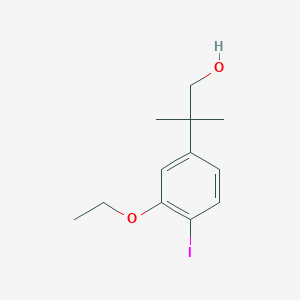
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol
Descripción general
Descripción
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an ethoxy group at the second position, a hydroxy group at the fourth position, and a tert-butyl group at the second position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethyl sulfoxide at room temperature.
Major Products Formed
Oxidation: 2-Ethoxy-4-(2-oxopropyl)iodobenzene.
Reduction: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzene.
Substitution: 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)azidobenzene.
Aplicaciones Científicas De Investigación
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of the iodine atom.
Medicine: Explored for its potential use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol depends on the specific application. In radiolabeling, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be used as a tracer in imaging studies. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)bromobenzene: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Propiedades
Fórmula molecular |
C12H17IO2 |
|---|---|
Peso molecular |
320.17 g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H17IO2/c1-4-15-11-7-9(5-6-10(11)13)12(2,3)8-14/h5-7,14H,4,8H2,1-3H3 |
Clave InChI |
OEDJQJPTJXCUGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(C)(C)CO)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
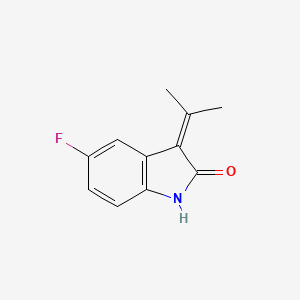
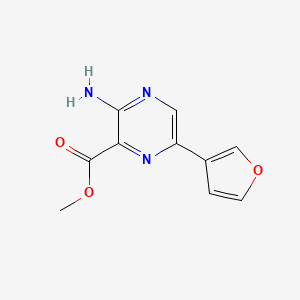
![N-(5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8570345.png)
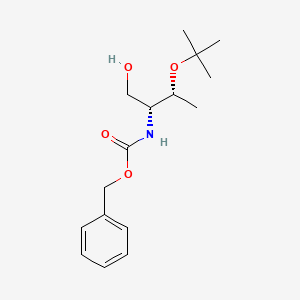
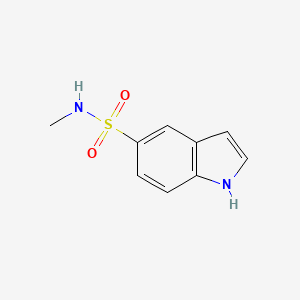
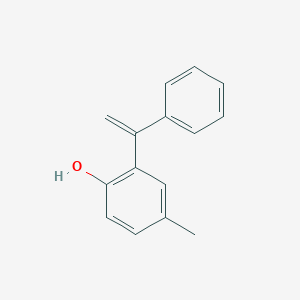
![5-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8570369.png)
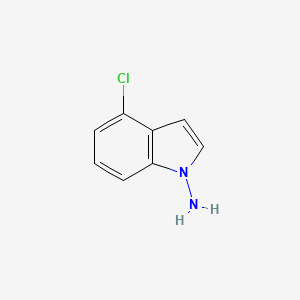
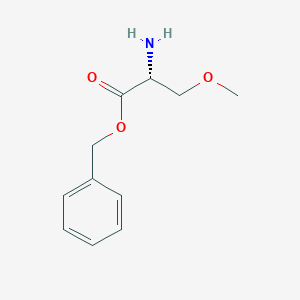
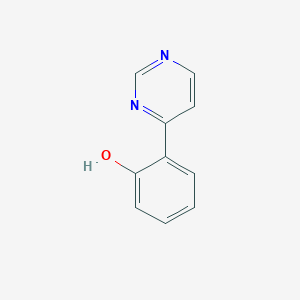

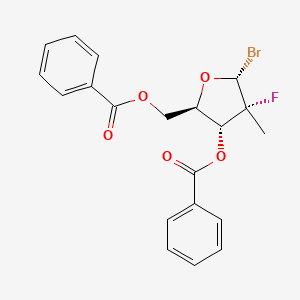
![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
